molecular formula C16H12N4O4 B2743153 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 1417635-98-3

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No. B2743153
CAS RN: 1417635-98-3
M. Wt: 324.296
InChI Key: UMVZOGYVSCDJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid, also known as HPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Biologically Active Molecules : This compound and similar derivatives have been synthesized and explored for their potential as antimicrobial agents. For example, the synthesis of fluorine-containing thiadiazolotriazinones, a related group of compounds, demonstrated promising antibacterial activities at certain concentrations (Holla, Bhat, & Shetty, 2003).

  • Antimicrobial Evaluation of Triazole Derivatives : Another related area of research involves the synthesis and evaluation of 1,2,4-triazole derivatives. These compounds, which share a similar structural framework, have been screened for antimicrobial activities, with some showing good or moderate effects against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural Analysis and Characterization

  • Molecular Structure Characterization : In-depth analysis of molecular structures, including X-ray diffraction studies, has been conducted on compounds structurally similar to 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid. These studies provide insights into their molecular geometries and potential applications (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

  • Analysis of Secondary Interactions : Research also includes examining the secondary interactions and structure-activity relationships of benzoic acids with similar structures, enhancing the understanding of their chemical behavior and potential use in various applications (Dinesh, 2013).

Anticancer Studies

  • Anticancer Activity of Metal Complexes : Studies have been conducted on metal complexes derived from 1,2,4-triazines, evaluating their anticancer properties. This area of research is crucial for developing new therapeutic agents (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

  • Evaluation of Anticancer Derivatives : The synthesis and evaluation of certain derivatives, particularly those containing the 1,2,4-triazole ring, have shown potential in anticancer applications, highlighting the versatility and significance of these compounds in medical research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

2-hydroxy-5-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-12-7-6-10(8-11(12)15(23)24)17-16-18-14(22)13(19-20-16)9-4-2-1-3-5-9/h1-8,21H,(H,23,24)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZOGYVSCDJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

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